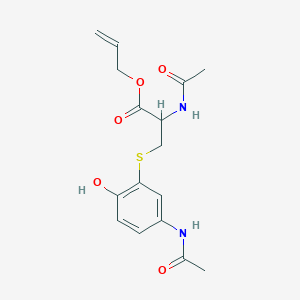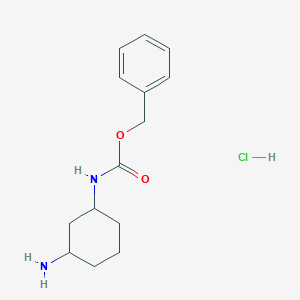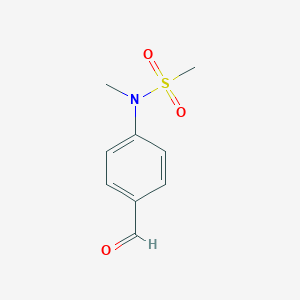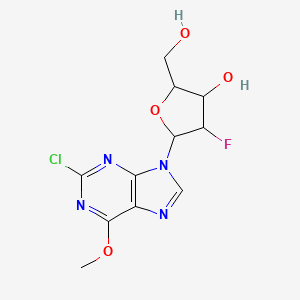![molecular formula C11H17NO3 B12103762 5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group attached to the phenol ring and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 2-methoxyethylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as palladium acetate. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The methoxy and aminoethyl groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives. These products have significant applications in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. For example, it can inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species. This inhibition can reduce oxidative stress and inflammation, making the compound a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylphenol: Similar in structure but lacks the aminoethyl group.
5-Methoxy-2-methylindole: Contains an indole ring instead of a phenol ring.
Omeprazole: A well-known drug with a similar methoxy group but different overall structure.
Uniqueness
5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol is unique due to the presence of both methoxy and aminoethyl groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Formule moléculaire |
C11H17NO3 |
|---|---|
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
5-methoxy-2-[(2-methoxyethylamino)methyl]phenol |
InChI |
InChI=1S/C11H17NO3/c1-14-6-5-12-8-9-3-4-10(15-2)7-11(9)13/h3-4,7,12-13H,5-6,8H2,1-2H3 |
Clé InChI |
VSRDPJXPZCNEKJ-UHFFFAOYSA-N |
SMILES canonique |
COCCNCC1=C(C=C(C=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)

![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)








![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
